![molecular formula C13H14ClN3OS B2362713 1-(4-(6-クロロベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノン CAS No. 266679-03-2](/img/structure/B2362713.png)

1-(4-(6-クロロベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

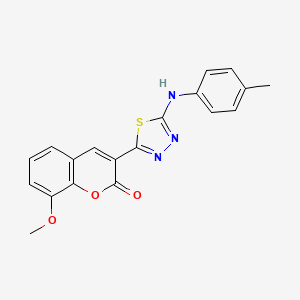

“1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a part of the benzothiazol-2-yl (piperazin-1-yl)methanones scaffold, which has been identified as a new anti-mycobacterial chemotype .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis was carried out under optimized copper catalyst copper (II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .

Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The B3LYP level of theory was used to calculate the energy of HOMO, LUMO, and the E gap value, which were used to study the chemical stability, molecular polarizability, and chemical softness or hardness of compound 5e .

Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

Physical and Chemical Properties Analysis

The crystal structure of similar compounds demonstrated a conventional chair conformation for the piperazine ring .

科学的研究の応用

- 研究者は、6-クロロベンゾチアゾール部分を含むものなど、さまざまなチアゾール誘導体を合成してきました。 これらの化合物は、ヒト腫瘍細胞株に対して強力な抗腫瘍および細胞毒性効果を示しています 。それらの作用機序と潜在的な臨床応用に関するさらなる調査が必要です。

抗腫瘍および細胞毒性

作用機序

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play crucial roles in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition could potentially lead to anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes via the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5) . This rule is a guideline for the oral bioavailability of drugs and considers factors such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity .

Result of Action

Based on the potential inhibition of cox enzymes and the subsequent reduction in prostaglandin production, it can be inferred that the compound may have anti-inflammatory and analgesic effects .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid and play key roles in inflammation and pain .

Cellular Effects

Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Temporal Effects in Laboratory Settings

Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Transport and Distribution

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Subcellular Localization

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

特性

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOAUYITWSGNTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)